Methyl 6-acetylnicotinate
Overview
Description
Methyl 6-acetylnicotinate: is an organic compound with the molecular formula C9H9NO3 . This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Acetylation of Nicotinic Acid: The most common method involves the acetylation of nicotinic acid using acetic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP). The reaction is typically carried out at elevated temperatures (around 80-100°C) under anhydrous conditions.
Esterification: Another method involves the esterification of 6-acetyl nicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is conducted at reflux temperature to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, including carboxylic acids and amides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: this compound can be oxidized to form 6-acetyl nicotinic acid and its derivatives.
Reduction: Reduction reactions can yield 6-acetyl-3-pyridinemethanol and other related compounds.
Substitution: Substitution reactions can produce a variety of substituted pyridines, depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl 6-acetylnicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate the role of nicotinic acid derivatives in cellular processes. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. Industry: this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 6-acetylnicotinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Methyl Nicotinate: A closely related compound with similar applications in medicine and industry.
6-Methyl Nicotinic Acid: Another derivative of nicotinic acid with distinct chemical properties and uses.
Uniqueness: Methyl 6-acetylnicotinate stands out due to its specific acetyl group placement, which influences its reactivity and biological activity compared to other nicotinic acid derivatives.
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Properties
IUPAC Name |
methyl 6-acetylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGQDZBRJIMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573173 | |
Record name | Methyl 6-acetylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153559-93-4 | |
Record name | Methyl 6-acetylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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